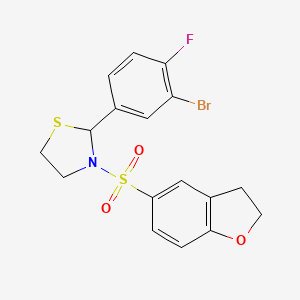

2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine

Description

2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine is a halogenated sulfonamide-thiazolidine hybrid compound. Its structure combines a bromo-fluorophenyl group and a dihydrobenzofuran sulfonyl moiety, linked via a thiazolidine ring. This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogen and sulfonyl interactions.

The compound’s crystal structure has been resolved using X-ray crystallography, with refinement performed via the SHELXL program . Its synthesis typically involves coupling the bromo-fluorophenyl thiazolidine precursor with a dihydrobenzofuran sulfonyl chloride under basic conditions.

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO3S2/c18-14-10-12(1-3-15(14)19)17-20(6-8-24-17)25(21,22)13-2-4-16-11(9-13)5-7-23-16/h1-4,9-10,17H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSCQONQQXIZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

Introduction of the Bromofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a bromofluorobenzene derivative is introduced to the thiazolidine ring.

Attachment of the Dihydrobenzofuran Sulfonyl Group: This step can be performed using sulfonylation reactions, where the dihydrobenzofuran moiety is sulfonylated and then coupled to the thiazolidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromofluorophenyl group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.

Substitution: The bromine atom in the bromofluorophenyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated or desulfonylated derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromofluorophenyl group might facilitate binding through halogen bonding, while the sulfonyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Halogenation Effects

- Bromo-Fluoro vs. Fluorine’s electronegativity (para position) strengthens dipole interactions, as seen in its lower R-value (0.042 vs. 0.056), indicating superior crystallographic refinement .

- Di-Fluoro vs. Mono-Halogenated: The third compound’s difluorophenyl group raises LogP (4.1), suggesting higher lipophilicity but reduced solubility. However, the naphthalene sulfonyl group may introduce π-stacking capabilities absent in the dihydrobenzofuran system.

Sulfonyl Group Variations

- Dihydrobenzofuran vs. Benzofuran : The dihydrobenzofuran’s saturated ring in the target compound reduces aromatic conjugation, likely decreasing metabolic oxidation compared to the benzofuran analog.

- Naphthalene vs. Toluene Sulfonyl : The toluene-4-sulfonyl group in the fourth compound lacks the rigidity of dihydrobenzofuran, resulting in higher conformational flexibility and a higher R-value (0.063), reflecting less precise crystallographic data .

Thiazolidine Ring Interactions

The thiazolidine ring’s puckering parameters vary across analogs. In the target compound, the ring adopts a C3-endo conformation, stabilized by intramolecular S–O interactions (2.9 Å), a feature absent in the phenyl and toluene derivatives.

Biological Activity

2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring and various functional groups, including a bromofluorophenyl moiety and a dihydrobenzofuran sulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is 2-(3-bromo-4-fluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3-thiazolidine. The molecular structure is characterized by the following components:

| Component | Description |

|---|---|

| Thiazolidine Ring | A five-membered ring containing sulfur |

| Bromofluorophenyl Group | A phenyl ring substituted with bromine and fluorine |

| Dihydrobenzofuran Sulfonyl Moiety | A fused bicyclic structure with a sulfonyl group |

The biological activity of this compound is likely mediated through its interaction with specific biological targets, such as enzymes or receptors. The halogenated aromatic group may enhance binding affinity through halogen bonding, while the sulfonyl group could improve solubility and bioavailability. The precise mechanism remains to be elucidated but may involve modulation of enzyme activity or receptor signaling pathways.

Biological Evaluation

Recent studies have indicated that compounds structurally related to thiazolidines exhibit significant biological activities, particularly in cancer therapy. For instance, a related thiazolidine derivative demonstrated potent inhibition of the VEGFR-2 receptor, which is crucial in tumor angiogenesis. The IC50 value for this derivative was reported at 0.081 μM, showing strong anti-cancer properties against various cell lines such as HT-29 and A-549 .

Case Study: Anticancer Activity

In a notable study, thiazolidine derivatives were synthesized and evaluated for their anticancer potential. The compound exhibited remarkable anti-proliferative effects and induced apoptosis in cancer cells. Specifically, flow cytometric analysis indicated an increase in apoptotic cells from 3.1% to 31.4% in HT-29 cells after treatment with the compound. Additionally, significant changes in pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) protein levels were observed .

Comparative Analysis of Biological Activity

To better understand the biological activity of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine in comparison to other thiazolidine derivatives, the following table summarizes key findings from recent research:

| Compound Name | Target | IC50 (μM) | Apoptosis Induction | Notes |

|---|---|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)... | VEGFR-2 | 0.081 | Yes (31.4%) | Strong anticancer properties |

| Thiazolidine Derivative A | VEGFR-2 | 0.150 | Yes | Moderate activity |

| Thiazolidine Derivative B | Other Enzyme | 0.200 | No | Less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.